4-(2,2-Dimethylpropyl)pyrrolidin-2-one
Overview
Description
“4-(2,2-Dimethylpropyl)pyrrolidin-2-one” is a chemical compound with the IUPAC name 4-neopentyl-2-pyrrolidinone . It has a molecular weight of 155.24 and is typically stored at room temperature . The compound is usually in powder form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H17NO/c1-9(2,3)5-7-4-8(11)10-6-7/h7H,4-6H2,1-3H3,(H,10,11) . This indicates that the compound has a pyrrolidin-2-one ring with a neopentyl (2,2-dimethylpropyl) group attached to it .Physical and Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature . It has a molecular weight of 155.24 .Scientific Research Applications
Supramolecular Chemistry
Supramolecular capsules derived from calixpyrrole components, including derivatives of pyrrolidin-2-one, have shown significant potential. These capsules can self-assemble into structures with varied functionalities, demonstrating the adaptability of pyrrolidin-2-one derivatives in creating complex molecular architectures (Ballester, 2011).
Medicinal Chemistry
Pyrrolidine and its derivatives, including pyrrolidin-2-one, play a crucial role in drug discovery, particularly in the design of compounds for treating human diseases. The saturated scaffold of pyrrolidine contributes significantly to the pharmacophore space, enabling the exploration of new therapeutics (Petri et al., 2021).
Synthetic Pathways
Research has also focused on the synthetic pathways for developing novel compounds based on pyrrolidine-2-one scaffolds. These efforts aim to enhance the bioavailability and therapeutic potential of these compounds, highlighting their importance in pharmaceutical applications (Parmar et al., 2023).
Bioactive Molecules
The study of bioactive molecules with a pyrrolidine ring, including pyrrolidin-2-one derivatives, emphasizes their selectivity and potential in various therapeutic areas. These studies reveal the significant impact of pyrrolidine-based compounds in medicinal chemistry, offering new avenues for drug development (Petri et al., 2020).
Safety and Hazards
The compound is associated with certain hazards, as indicated by the GHS07 pictogram . It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing skin thoroughly after handling .
Future Directions
While specific future directions for “4-(2,2-Dimethylpropyl)pyrrolidin-2-one” are not available, the pyrrolidine scaffold is widely used in drug discovery . The ability to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage due to the non-planarity of the ring makes it a versatile scaffold for novel biologically active compounds .
Mechanism of Action
The pyrrolidine ring is of great interest due to its ability to efficiently explore the pharmacophore space due to sp3-hybridization, its contribution to the stereochemistry of the molecule, and the increased three-dimensional coverage due to the non-planarity of the ring .
The different stereoisomers and the spatial orientation of substituents on the pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Analysis
Biochemical Properties
Pyrrolidin-2-one derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, anticancer, antidepressant, and anticonvulsant effects
Molecular Mechanism
It’s known that pyrrolidin-2-one derivatives can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Properties
IUPAC Name |
4-(2,2-dimethylpropyl)pyrrolidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c1-9(2,3)5-7-4-8(11)10-6-7/h7H,4-6H2,1-3H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOAKCJZKHOTURW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC1CC(=O)NC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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